molecular formula C8H10N4O3 B2565663 (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone CAS No. 902815-49-0

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2565663
CAS No.: 902815-49-0
M. Wt: 210.193
InChI Key: SIIVESSDNTUNKD-UHFFFAOYSA-N
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Description

(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone (CAS 902815-49-0) is a chemical compound with the molecular formula C8H10N4O3 and a molecular weight of 210.19 g/mol [ citation 1 ]. Its structure features a nitro-substituted pyrazole core linked to a pyrrolidine ring via a methanone group. This specific molecular architecture makes it a valuable building block in organic synthesis and medicinal chemistry research. The pyrazole nucleus is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Pyrazole derivatives are reported in scientific literature to exhibit diverse therapeutic properties, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral activities [ citation 3 ]. The presence of this heterocycle in established drugs such as the anti-inflammatory agent celecoxib and the antipsychotic CDPPB underscores its significant pharmacological potential [ citation 3 ]. Furthermore, pyrazole derivatives are also explored for their applications in material science, such as in the development of compounds with nonlinear optical (NLO) properties [ citation 6 ]. Researchers can utilize this compound as a key synthetic intermediate. The reactivity of its nitro group and the pyrazole ring allows for further functionalization, enabling the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies [ citation 3 ]. This compound is supplied for research purposes such as hit-to-lead optimization and as a precursor for the synthesis of more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All chemicals must be handled by qualified and trained professionals using appropriate safety procedures.

Properties

IUPAC Name

(5-nitro-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c13-8(11-3-1-2-4-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIVESSDNTUNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-nitro-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone serves as a building block for synthesizing more complex heterocyclic compounds. Its unique electronic properties, attributed to the nitro group at the 3-position of the pyrazole ring, enhance its reactivity and interaction with various chemical species.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or ligand in biochemical assays. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering conformations.

Medicine

The therapeutic potential of this compound has been explored in several studies:

  • Anti-inflammatory Activity : Investigations have shown promising results regarding its ability to reduce inflammation markers in vitro.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor effects against specific cancer cell lines, warranting further exploration into its mechanisms of action .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics .

Case Study 2: Antitumor Activity

In vitro assays were conducted on human cancer cell lines (MCF-7, HCT-116, HepG2) using derivatives of this compound. Results showed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .

Mechanism of Action

The mechanism by which (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone exerts its effects is primarily through interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs from the evidence, focusing on substituents, physicochemical properties, and reactivity.

Substituent Effects and Functional Groups

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone 3-NO₂ (pyrazole), pyrrolidine (methanone) Nitro, tertiary amine, ketone ~249.25*
7b () 3-NH₂ (pyrazole), phenyl, thienothiophene Amino, ketone, aromatic rings 538.64
10 () Cyano, pyrimidine, thienothiophene Nitrile, ketone, fused heterocycles 604.71
11a () Phenylhydrazino, amino Hydrazone, amino, aromatic Not reported
Methanone () Pyridine, phenyl Ketone, aromatic amine 255.29

*Calculated based on formula C₉H₁₂N₄O₃.

Key Observations :

  • Solubility : Pyrrolidine’s saturated amine may improve solubility in polar solvents relative to aromatic substituents in 7b and 10 .
  • Complexity: Compound 10 exhibits higher molecular weight and complexity due to fused thienothiophene and pyrimidine systems, likely reducing synthetic yield compared to the target compound .

Physicochemical and Spectral Properties

Melting Points and Stability
  • 7b : Melting point >300°C, indicative of high thermal stability due to aromatic stacking and hydrogen bonding from NH₂ groups .
  • 10 : Recrystallized from EtOH/DMF, suggesting moderate solubility in polar aprotic solvents .
  • Target Compound : Expected to have a lower melting point (~150–200°C) due to the absence of extended aromatic systems.
Spectral Data Comparison
  • IR Spectroscopy: Target: Expected C=O stretch ~1700–1720 cm⁻¹ (similar to 7b at 1720 cm⁻¹) and NO₂ asymmetric stretch ~1520 cm⁻¹ . 7b: NH₂ stretches at 3320–3275 cm⁻¹ absent in the nitro-substituted target .
  • NMR Spectroscopy :
    • Target: Pyrrolidine protons (δ 1.8–3.5 ppm) and pyrazole protons (δ 7.5–8.5 ppm).
    • 7b : Aromatic protons at δ 7.3 ppm and NH₂ at δ 4.92 ppm .

Biological Activity

(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole with pyrrolidine under acidic conditions. Common solvents include ethanol or methanol, and the reaction is usually conducted at temperatures between 60°C to 80°C. Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring is capable of interacting with various biological macromolecules. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been explored for its potential as an enzyme inhibitor and a ligand in biochemical assays. Specifically, it has shown promise against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity ObservedReference
BacteriaModerate inhibition
FungiSignificant inhibition

Anti-inflammatory Effects

In vitro tests have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Table 2: Anti-inflammatory Activity

CytokineInhibition Rate (%)Reference
TNF-α45%
NO50%

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) when tested alone and in combination with doxorubicin, suggesting a synergistic effect that enhances overall efficacy against tumor cells .

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
MCF-720
MDA-MB-23125

Case Studies

A recent study investigated the effects of various pyrazole derivatives, including this compound, on cancer cell proliferation. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the critical considerations for designing a synthetic route for (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone?

Answer:
The synthesis typically involves coupling a nitro-substituted pyrazole derivative (e.g., 3-nitro-1H-pyrazol-5-carboxylic acid) with pyrrolidine under optimized conditions. Key steps include:

  • Starting Material Preparation : Ensure purity of the pyrazole precursor via recrystallization or column chromatography.
  • Coupling Reaction : Use coupling agents like carbodiimides (e.g., DCC) or thionyl chloride to activate the carbonyl group for nucleophilic attack by pyrrolidine.
  • Optimization Parameters : Control temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., THF or DMF), and stoichiometric ratios (1:1.2 molar ratio of pyrazole to pyrrolidine) to maximize yield .
  • Workup : Neutralize acidic byproducts and purify via flash chromatography or recrystallization.

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ 1.8–2.1 ppm for CH₂ groups) and nitro-substituted pyrazole (δ 8.5–9.0 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 251.1) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between pyrazole and pyrrolidine) .

Advanced: How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Structural Confirmation : Compare XRD data of analogs to identify substituent positioning (e.g., nitro group orientation) that alters target binding .
  • Assay Standardization : Replicate bioassays (e.g., enzyme inhibition) under identical conditions (pH 7.4, 37°C) to minimize variability .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro vs. methyl groups) with activity trends .

Advanced: What strategies elucidate the reaction mechanisms involving the nitro group in this compound?

Answer:

  • Reduction Studies : Treat with H₂/Pd-C or NaBH₄ to reduce the nitro group to NH₂, monitoring intermediates via TLC or LC-MS .
  • Kinetic Isotope Effects (KIEs) : Use deuterated solvents (e.g., D₂O) to identify rate-determining steps in nitro group transformations .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states during nitro reduction or substitution .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

  • Analog Synthesis : Replace the nitro group with cyano, amino, or halide substituents to assess electronic effects .
  • Bioassay Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity .
  • Molecular Docking : Use AutoDock Vina to predict interactions (e.g., hydrogen bonding with pyrrolidine’s NH group) and guide modifications .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments (AMBER force field) over 100 ns trajectories.
  • Binding Free Energy Calculations : Use MM-PBSA to quantify contributions from hydrophobic (pyrrolidine) and electrostatic (nitro group) interactions .
  • Pharmacophore Modeling : Identify critical features (e.g., nitro group as a hydrogen bond acceptor) using Schrödinger’s Phase .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the methanone moiety .
  • pH Stability : Avoid strongly acidic/basic conditions (pH <4 or >10) to prevent ring-opening of pyrrolidine .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency in microwave-assisted reactions .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
  • In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress and terminate at peak yield .

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